

# 3-Fluoroisoquinoline chemical structure and properties

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## Compound of Interest

Compound Name: 3-Fluoroisoquinoline

Cat. No.: B1619788

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## Core Molecular Profile and Physicochemical Properties

**3-Fluoroisoquinoline** (CAS No: 396-29-2) is an aromatic heterocyclic compound where a fluorine atom is substituted at the C-3 position of the isoquinoline ring system.<sup>[5]</sup> This single atomic substitution imparts significant changes to the molecule's electronic distribution and reactivity compared to its parent, isoquinoline.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the heterocyclic ring and reduces the basicity of the nitrogen atom (isoquinoline  $pK_a \approx 5.14$ ), making protonation less favorable.<sup>[6]</sup> This modulation is a critical consideration in drug design for tailoring drug-receptor interactions and pharmacokinetic profiles.

## Chemical Structure of 3-Fluoroisoquinoline

Caption: Chemical structure of 3-Fluoroisoquinoline.

## Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of **3-Fluoroisoquinoline**, providing a quick reference for experimental planning.

Property	Value	Source
CAS Number	396-29-2	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FN	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	147.15 g/mol	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Exact Mass	147.0484 g/mol	<a href="#">[5]</a>
Boiling Point	266.05 °C at 760 mmHg	<a href="#">[5]</a> <a href="#">[8]</a>
Density	1.216 g/cm <sup>3</sup>	<a href="#">[5]</a>
XLogP3	2.37	<a href="#">[5]</a>
Refractive Index	1.614	<a href="#">[5]</a>
PSA (Polar Surface Area)	12.89 Å <sup>2</sup>	<a href="#">[5]</a>

## Spectroscopic Profile

Definitive structural confirmation of **3-Fluoroisoquinoline** relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

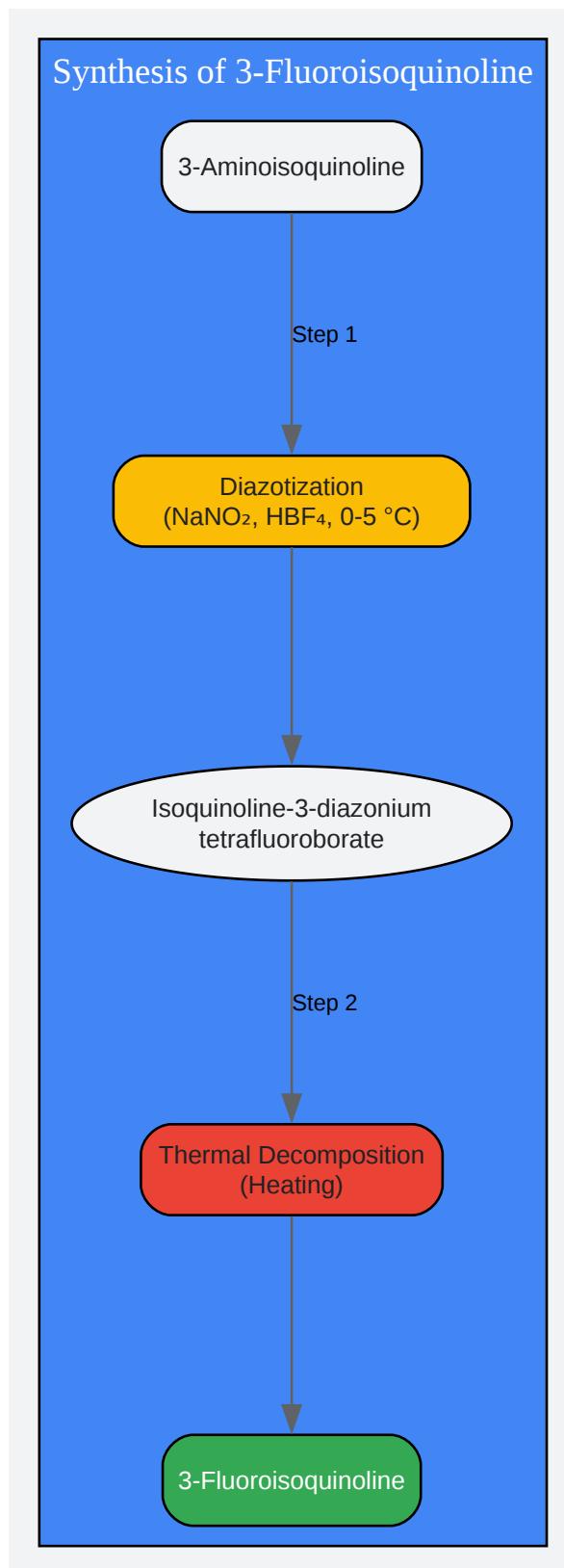
- <sup>1</sup>H NMR: The proton spectrum will display signals in the aromatic region (typically  $\delta$  7.5-9.0 ppm). The proton at C-1, adjacent to the nitrogen, is expected to be the most deshielded. Protons on the carbocyclic ring will exhibit characteristic coupling patterns of a substituted benzene ring.
- <sup>13</sup>C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (<sup>1</sup>J<sub>CF</sub>), a hallmark of fluorinated aromatics. The chemical shifts will be influenced by the electronegativity of both the nitrogen and fluorine atoms.
- <sup>19</sup>F NMR: A singlet or a narrowly coupled multiplet is expected, with a chemical shift characteristic of an aryl fluoride. This is a crucial technique for confirming the presence and environment of the fluorine atom.

- Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak  $[M]^+$  is expected at  $m/z$  147.15. High-resolution mass spectrometry (HRMS) can confirm the elemental composition,  $C_9H_6FN$ .

## Synthesis and Reaction Chemistry

### Representative Synthetic Workflow

While various methods exist for the synthesis of fluorinated isoquinolines, a common and reliable strategy involves the transformation of a pre-existing amino-isoquinoline via a Balz-Schiemann reaction. This method provides a regioselective route to introduce fluorine.



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Caption: Representative Balz-Schiemann synthesis workflow.

## Experimental Protocol: Balz-Schiemann Synthesis

This protocol describes a self-validating system for synthesizing **3-Fluoroisoquinoline** from 3-Aminoisoquinoline. The causality behind key steps is explained to ensure reproducibility and safety.

- **Diazonium Salt Formation:**

- Step 1.1: To a cooled solution (0-5 °C) of 48% aqueous fluoroboric acid (HBF<sub>4</sub>), add 3-Aminoisoquinoline portion-wise with vigorous stirring. Rationale: Maintaining a low temperature is critical to prevent premature decomposition of the diazonium salt to be formed. HBF<sub>4</sub> serves as both the acid and the source of the tetrafluoroborate counter-ion.
- Step 1.2: Prepare a solution of sodium nitrite (NaNO<sub>2</sub>) in a minimal amount of cold water. Add this solution dropwise to the stirred isoquinoline suspension, ensuring the temperature remains below 5 °C. Rationale: Dropwise addition controls the exothermic diazotization reaction, preventing temperature spikes and the formation of hazardous nitrogen oxides.
- Step 1.3: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
- Step 1.4: Isolate the precipitate by vacuum filtration. Wash the solid sequentially with cold fluoroboric acid, then cold ethanol, and finally cold diethyl ether. Dry the salt under vacuum. Rationale: Washing removes unreacted starting materials and byproducts. Using cold solvents minimizes product loss due to solubility.

- **Thermal Decomposition (Schiemann Reaction):**

- Step 2.1: Gently heat the dried diazonium salt in a suitable high-boiling, inert solvent (e.g., xylene or decane) or, with extreme caution, as a dry solid. The decomposition is typically initiated at temperatures between 100-150 °C and is evidenced by the evolution of nitrogen gas. Rationale: Thermal energy drives the elimination of N<sub>2</sub> and BF<sub>3</sub>, with the fluoride anion from the BF<sub>4</sub><sup>-</sup> counter-ion attacking the aromatic ring to form the C-F bond.
- Step 2.2: Once gas evolution ceases, cool the reaction mixture.

- Step 2.3: Purify the resulting crude product. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography on silica gel.

## Chemical Reactivity Insights

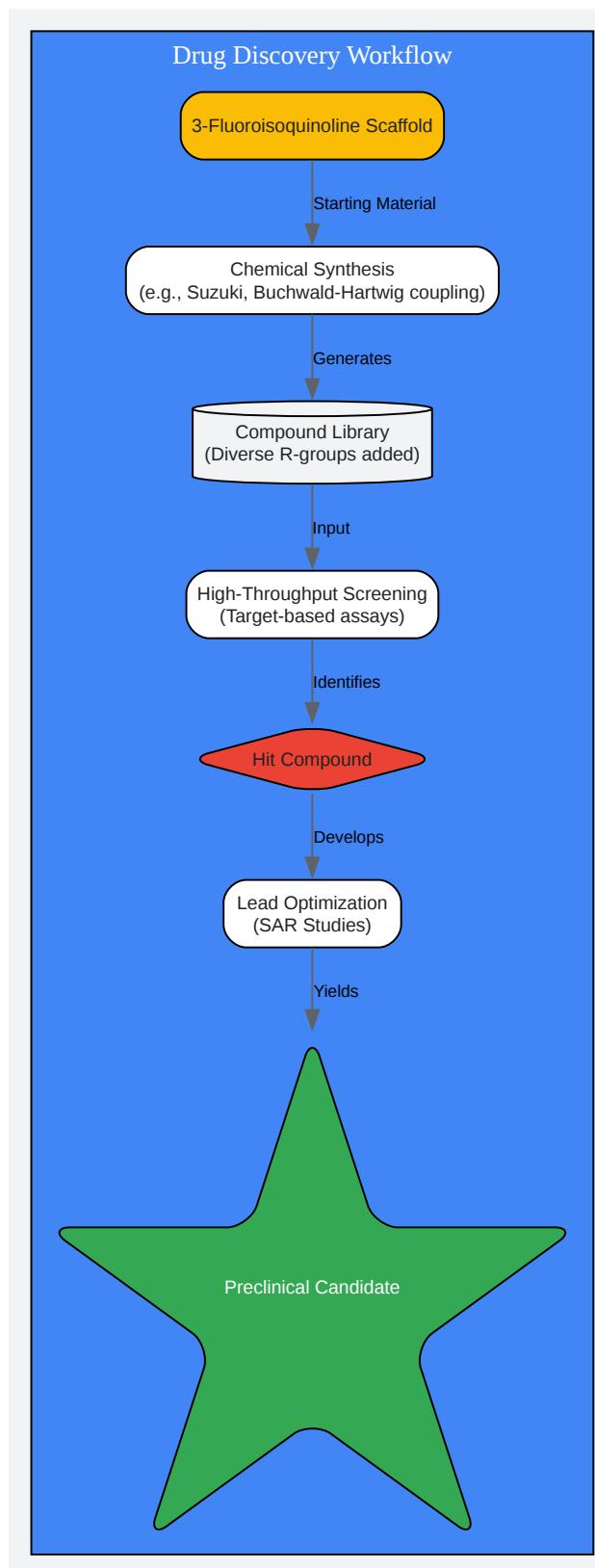
The reactivity of **3-Fluoroisoquinoline** is dominated by the interplay between the basic nitrogen and the electron-withdrawing fluorine atom.

- Nucleophilic Aromatic Substitution (SNA\_r\_): The fluorine at C-3 is a poor leaving group. However, positions activated by the ring nitrogen (C-1) can be susceptible to nucleophilic attack, particularly after N-alkylation to form an isoquinolinium salt.[9][10] This activates the C=N bond for addition.[11]
- Electrophilic Aromatic Substitution: The entire heterocyclic system is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitrogen and the fluorine. Electrophilic substitution, if forced, would likely occur on the carbocyclic ring at the C-5 or C-8 positions.

## Applications in Drug Discovery and Development

Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—make it a powerful tool in medicinal chemistry.[4] **3-Fluoroisoquinoline** serves as a valuable intermediate, allowing for the incorporation of these benefits into more complex molecular architectures.

- Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative metabolism by Cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance a drug candidate's half-life and oral bioavailability.
- Modulation of pKa: The inductive effect of fluorine lowers the pKa of the isoquinoline nitrogen, which can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG inhibition).[4]
- Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole, orthogonal multipolar C—F···C=O) within a protein's active site, thereby increasing binding affinity and potency.



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Caption: Use of **3-Fluoroisoquinoline** in a drug discovery pipeline.

## Safety and Handling

As a laboratory chemical, **3-Fluoroisoquinoline** must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).

- Hazard Identification:
  - Harmful if swallowed (H302).[12]
  - Causes skin irritation (H315).[12][13]
  - Causes serious eye irritation (H319).[12][13]
  - May cause respiratory irritation (H335).[12][13]
- Precautionary Measures:
  - Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Recommended storage conditions are often 2-8°C under an inert atmosphere.[13]
- First Aid:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15][16]
  - Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][16]
  - Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14][15]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

## Conclusion

**3-Fluoroisoquinoline** is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its unique combination of a privileged biological scaffold and the powerful modulatory effects of fluorine makes it an indispensable building block for the synthesis of next-generation therapeutics. Understanding its chemical properties, reactivity, and safe handling is paramount for leveraging its full potential in the research and development of novel, effective drugs.

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